N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide
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Overview
Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a quinoline core, which is a heterocyclic aromatic organic compound, fused with a cyclobutanecarboxamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 2,2,6,6-tetramethylpiperidine
- 4-hydroxy-2-quinolones
Uniqueness
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide is unique due to its specific combination of a quinoline core and a cyclobutanecarboxamide moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-17-13-7-6-12(9-11(13)5-8-14(17)18)16-15(19)10-3-2-4-10/h6-7,9-10H,2-5,8H2,1H3,(H,16,19) |
InChI Key |
KVDCNZIKMPZMTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCC3 |
Origin of Product |
United States |
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